1'-Fmocamino-ferrocene-1-carboxylic acid

Catalog No.
S6649177
CAS No.
808770-90-3
M.F
C26H21FeNO4-6
M. Wt
467.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-Fmocamino-ferrocene-1-carboxylic acid

CAS Number

808770-90-3

Product Name

1'-Fmocamino-ferrocene-1-carboxylic acid

IUPAC Name

cyclopenta-2,4-diene-1-carboxylic acid;9H-fluoren-9-ylmethyl N-cyclopentylcarbamate;iron

Molecular Formula

C26H21FeNO4-6

Molecular Weight

467.3 g/mol

InChI

InChI=1S/C20H16NO2.C6H5O2.Fe/c22-20(21-14-7-1-2-8-14)23-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19;7-6(8)5-3-1-2-4-5;/h1-12,19H,13H2,(H,21,22);1-4H,(H,7,8);/q-5;-1;

InChI Key

ZIMIDKFVFCUQPF-UHFFFAOYSA-N

SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1=C[C-](C=C1)C(=O)O.[Fe]

Canonical SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1=C[C-](C=C1)C(=O)O.[Fe]

The exact mass of the compound 1'-Fmocamino-ferrocene-1-carboxylic acid; 97% is 467.081994 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1'-Fmocamino-ferrocene-1-carboxylic acid (Fmoc-Fca-OH) is a bifunctional organometallic building block specifically engineered for the solid-phase peptide synthesis (SPPS) of redox-active bioconjugates. By featuring a 1,1'-disubstituted ferrocene core flanked by an Fmoc-protected amine and a free carboxylic acid, this compound allows for the direct, sequence-specific insertion of a bioorganometallic spacer into peptide backbones. Unlike simple end-capping reagents, Fmoc-Fca-OH acts as an artificial amino acid, enabling the precise spatial arrangement of the redox-active iron center within complex secondary structures [1]. Its molecular weight of 467.3 g/mol and compatibility with standard mild-base deprotection workflows make it a critical precursor for electrochemical biosensors, targeted drug delivery vehicles, and conformationally constrained peptide scaffolds [2].

Substituting Fmoc-Fca-OH with simpler ferrocene derivatives fundamentally alters the synthetic scope and structural outcome of the target bioconjugate. Monofunctional analogs, such as ferrocenecarboxylic acid, lack an amino group and can only be used for N-terminal capping, preventing internal sequence integration [1]. Conversely, the unprotected 1'-aminoferrocene-1-carboxylic acid is chemically unstable and prone to rapid oxidation, rendering it unsuitable for stepwise coupling and long-term storage [2]. Even the closely related Boc-protected analog (Boc-Fca-OH) forces the use of harsh trifluoroacetic acid (TFA) for deprotection, which can degrade acid-sensitive peptide sequences or orthogonal protecting groups. Thus, Fmoc-Fca-OH is strictly required for standard Fmoc-SPPS workflows, ensuring high coupling efficiencies without compromising the structural integrity of the growing peptide chain [3].

Internal Sequence Integration Capacity vs. Terminal Capping

Fmoc-Fca-OH functions as a bifunctional artificial amino acid, allowing for the formation of two amide bonds within a peptide backbone. In contrast, monofunctional comparators like ferrocenecarboxylic acid can only form a single amide bond, restricting their use to N-terminal capping [1].

Evidence DimensionPeptide Backbone Integration Capacity
Target Compound Data100% internal sequence compatibility (forms 2 amide bonds)
Comparator Or BaselineFerrocenecarboxylic acid (0% internal compatibility, forms 1 amide bond)
Quantified DifferenceEnables internal integration vs. restricted to terminal capping
ConditionsStandard automated SPPS workflows

Enables the synthesis of internally redox-labeled peptides rather than just end-labeled probes, expanding the design space for biosensors.

Deprotection Workflow Compatibility and Sequence Preservation

The Fmoc protecting group on Fmoc-Fca-OH is cleaved using mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-sensitive side-chain protections. The alternative Boc-Fca-OH requires harsh acidic conditions (e.g., 50-100% TFA) for deprotection, which can lead to premature cleavage of the peptide from acid-labile resins or degradation of sensitive residues [1].

Evidence DimensionDeprotection Reagent Mildness (pH environment)
Target Compound DataMild base (20% piperidine)
Comparator Or BaselineBoc-Fca-OH (Strong acid, 50-100% TFA)
Quantified DifferenceAvoids highly acidic cleavage conditions during iterative chain elongation
ConditionsIterative deprotection cycles in automated SPPS

Prevents the degradation of acid-sensitive side-chain protecting groups and delicate peptide sequences during synthesis.

Precursor Stability and Handling Reproducibility

The presence of the Fmoc protecting group significantly enhances the benchtop stability of the aminoferrocene moiety. Unprotected 1'-aminoferrocene-1-carboxylic acid is highly susceptible to oxidation and degradation upon isolation, whereas Fmoc-Fca-OH remains stable under standard atmospheric conditions, ensuring reliable coupling yields across multiple synthetic batches [1].

Evidence DimensionBenchtop Stability and Oxidation Resistance
Target Compound DataHigh stability under ambient atmospheric conditions
Comparator Or BaselineUnprotected 1'-aminoferrocene-1-carboxylic acid (Rapidly oxidizes and degrades)
Quantified DifferenceMonths of shelf stability vs. rapid degradation upon isolation
ConditionsAmbient storage and handling during reagent preparation

Ensures reproducible coupling yields and prevents batch-to-batch variability caused by precursor degradation, lowering overall procurement waste.

Conformational Turn Induction in Peptidomimetics

Incorporation of the 1,1'-ferrocenylene core via Fmoc-Fca-OH introduces a rigid structural constraint, inducing highly ordered zigzag or turn conformations with a fixed distance (~7.5 Å) between the N- and C-termini across the metal center. Standard linear amino acids lack this rigidity, resulting in flexible, unstructured domains unless constrained by other means [1].

Evidence DimensionSecondary Structure Induction (N-to-C distance constraint)
Target Compound DataRigid 1,1'-ferrocenylene spacer (~7.5 Å fixed geometry)
Comparator Or BaselineStandard aliphatic amino acids (Flexible, variable geometry)
Quantified DifferenceImposes a fixed bioorganometallic turn vs. unstructured flexibility
ConditionsSolution-phase or solid-phase structural folding assays

Essential for designing conformationally constrained peptide drugs and structurally defined bioorganometallic nanomaterials.

Automated Fmoc-SPPS of Redox-Active Peptides

Utilizing Fmoc-Fca-OH allows for the seamless integration of a redox-active ferrocene core into complex peptide sequences using standard mild-base automated synthesizers, avoiding the sequence degradation associated with Boc-based alternatives [1].

Development of Electrochemical Biosensors

The internal sequence compatibility of Fmoc-Fca-OH enables the precise positioning of the ferrocene reporter within a peptide probe, optimizing electron transfer kinetics upon target binding [2].

Synthesis of Conformationally Constrained Peptidomimetics

The rigid 1,1'-ferrocenylene spacer introduced by Fmoc-Fca-OH acts as a reliable turn-inducer, making it the precursor of choice for developing structurally defined peptide therapeutics that require specific 3D conformations for receptor binding [3].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

467.081994 g/mol

Monoisotopic Mass

467.081994 g/mol

Heavy Atom Count

32

Dates

Last modified: 11-23-2023

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